molecular formula C7H7Br2N3 B2685109 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide CAS No. 2411637-60-8

5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide

Cat. No.: B2685109
CAS No.: 2411637-60-8
M. Wt: 292.962
InChI Key: UCYWOMWQDHKMHB-UHFFFAOYSA-N
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Description

5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide is a chemical compound with the molecular formula C7H7Br2N3. It is a brominated derivative of imidazo[1,2-a]pyrazine, characterized by the presence of both imidazole and pyrazine rings. This compound is typically found as a white to light yellow crystalline solid and is known for its solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide generally involves organic synthesis techniques. One common method includes the bromination of 6-methylimidazo[1,2-a]pyrazine using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methylimidazo[1,2-a]pyridine
  • 5-Bromo-6-methylimidazo[1,2-a]pyrimidine
  • 5-Bromo-6-methylimidazo[1,2-a]pyrazole

Uniqueness

5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide is unique due to its specific structural features, including the presence of both imidazole and pyrazine rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-6-methylimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.BrH/c1-5-7(8)11-3-2-9-6(11)4-10-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYWOMWQDHKMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C2C=N1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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